molecular formula C12H16ClNO2 B14614561 Carbamic chloride, ethyl(2-propoxyphenyl)- CAS No. 59732-08-0

Carbamic chloride, ethyl(2-propoxyphenyl)-

Cat. No.: B14614561
CAS No.: 59732-08-0
M. Wt: 241.71 g/mol
InChI Key: DQTVHELSOVTKDZ-UHFFFAOYSA-N
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Description

Carbamic chloride, ethyl(2-propoxyphenyl)- is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate functional group, which is derived from carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic chloride, ethyl(2-propoxyphenyl)- can be synthesized through several methods. One common approach involves the reaction of an appropriate amine with phosgene or a phosgene equivalent, such as triphosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is highly toxic. The general reaction scheme is as follows:

[ \text{R-NH}_2 + \text{COCl}_2 \rightarrow \text{R-NH-COCl} + \text{HCl} ]

In this case, the amine used would be ethyl(2-propoxyphenyl)amine, leading to the formation of carbamic chloride, ethyl(2-propoxyphenyl)-.

Industrial Production Methods

Industrial production of carbamic chloride, ethyl(2-propoxyphenyl)- often involves large-scale synthesis using automated systems to handle the toxic reagents safely. The process may include steps such as purification and distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic chloride, ethyl(2-propoxyphenyl)- undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form the corresponding carbamic acid and hydrochloric acid.

    Aminolysis: Reacts with amines to form ureas.

    Alcoholysis: Reacts with alcohols to form carbamates.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous solutions.

    Aminolysis: Requires the presence of an amine, often conducted at room temperature or slightly elevated temperatures.

    Alcoholysis: Involves the use of alcohols, sometimes in the presence of a base to facilitate the reaction.

Major Products Formed

    Hydrolysis: Produces carbamic acid and hydrochloric acid.

    Aminolysis: Produces ureas.

    Alcoholysis: Produces carbamates.

Scientific Research Applications

Carbamic chloride, ethyl(2-propoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of carbamic chloride, ethyl(2-propoxyphenyl)- involves its reactivity with nucleophiles, such as amines and alcohols. The compound acts as an electrophile, allowing it to form covalent bonds with nucleophilic species. This reactivity is central to its use in the synthesis of ureas and carbamates.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic chloride, methyl(2-propoxyphenyl)-
  • Carbamic chloride, ethyl(2-methoxyphenyl)-
  • Carbamic chloride, ethyl(2-chlorophenyl)-

Uniqueness

Carbamic chloride, ethyl(2-propoxyphenyl)- is unique due to the presence of the 2-propoxyphenyl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other carbamic chlorides and influences its applications in various fields.

Properties

CAS No.

59732-08-0

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

N-ethyl-N-(2-propoxyphenyl)carbamoyl chloride

InChI

InChI=1S/C12H16ClNO2/c1-3-9-16-11-8-6-5-7-10(11)14(4-2)12(13)15/h5-8H,3-4,9H2,1-2H3

InChI Key

DQTVHELSOVTKDZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1N(CC)C(=O)Cl

Origin of Product

United States

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